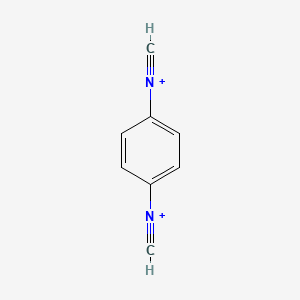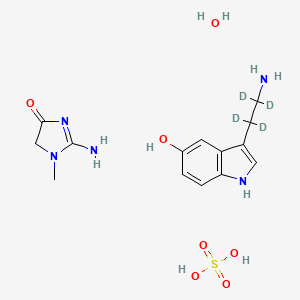
Tetrahydroxyzirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydroxyzirconium is a chemical compound composed of zirconium, oxygen, and hydrogen. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its high stability and reactivity, making it a valuable material for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydroxyzirconium can be synthesized through various methods, including hydrothermal synthesis, sol-gel processes, and co-precipitation methods. The hydrothermal synthesis involves reacting zirconium salts with water at high temperatures and pressures, resulting in the formation of this compound. The sol-gel process involves the hydrolysis and condensation of zirconium alkoxides, leading to the formation of a gel that can be dried and calcined to obtain this compound. Co-precipitation methods involve the simultaneous precipitation of zirconium and hydroxide ions from a solution, followed by filtration and drying to obtain the desired compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale hydrothermal synthesis or sol-gel processes. These methods allow for the efficient and cost-effective production of the compound, ensuring high purity and consistency. The industrial production process involves precise control of reaction conditions, such as temperature, pressure, and pH, to optimize the yield and quality of this compound.
Chemical Reactions Analysis
Types of Reactions: Tetrahydroxyzirconium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and reactivity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Substitution reactions can occur when this compound reacts with halogenated compounds or organic ligands, leading to the formation of new zirconium complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zirconium oxides, while reduction reactions can produce zirconium hydrides. Substitution reactions can result in the formation of various zirconium-organic complexes.
Scientific Research Applications
Tetrahydroxyzirconium has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydroamination. Its high reactivity and stability make it an ideal catalyst for these processes.
Biology: this compound is used in the development of biomaterials and drug delivery systems. Its biocompatibility and ability to form stable complexes with biological molecules make it a valuable material for biomedical research.
Medicine: The compound is explored for its potential use in medical imaging and cancer treatment. Its ability to form stable complexes with radioactive isotopes makes it a promising candidate for imaging and therapeutic applications.
Industry: this compound is used in the production of advanced ceramics, coatings, and catalysts. Its high thermal stability and resistance to corrosion make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tetrahydroxyzirconium exerts its effects involves its ability to form stable complexes with various molecules. The compound’s molecular targets include metal ions, organic ligands, and biological molecules. The pathways involved in its mechanism of action depend on the specific application and the nature of the interactions between this compound and its targets. For example, in catalytic applications, the compound facilitates the activation and transformation of reactants through coordination and electron transfer processes.
Comparison with Similar Compounds
Tetrahydroxyzirconium can be compared with other zirconium compounds, such as zirconium dioxide, zirconium tetrachloride, and zirconium sulfate. These compounds share some similarities in terms of their chemical properties and applications but also have distinct differences:
Zirconium Dioxide: Known for its high thermal stability and use in ceramics and refractory materials. Unlike this compound, it is primarily used for its structural properties.
Zirconium Tetrachloride: Used as a precursor for various zirconium compounds and as a catalyst in organic synthesis. It is more reactive and less stable compared to this compound.
Zirconium Sulfate: Used in water treatment and as a mordant in dyeing processes. It has different solubility and reactivity properties compared to this compound.
This compound’s uniqueness lies in its combination of stability, reactivity, and versatility, making it a valuable compound for a wide range of applications.
Properties
Molecular Formula |
H8O4Zr |
|---|---|
Molecular Weight |
163.29 g/mol |
IUPAC Name |
zirconium;tetrahydrate |
InChI |
InChI=1S/4H2O.Zr/h4*1H2; |
InChI Key |
KDKDHPDAFYLHGH-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)




